molecular formula C10H11BrO B14212743 1-Bromo-2-ethenyl-3-methoxy-5-methylbenzene CAS No. 630120-29-5

1-Bromo-2-ethenyl-3-methoxy-5-methylbenzene

Cat. No.: B14212743
CAS No.: 630120-29-5
M. Wt: 227.10 g/mol
InChI Key: FFCKRDAIRKIDRL-UHFFFAOYSA-N
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Description

1-Bromo-2-ethenyl-3-methoxy-5-methylbenzene is an organic compound with a complex structure that includes a bromine atom, an ethenyl group, a methoxy group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-ethenyl-3-methoxy-5-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-ethenyl-3-methoxy-5-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-ethenyl-3-methoxy-5-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Bromo-2-ethenyl-3-methoxy-5-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-2-ethenyl-3-methoxy-5-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atom and other functional groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methoxy-1,3-dimethylbenzene
  • 4-Bromo-3,5-dimethylanisole
  • 2-Bromo-1-methoxy-3,5-dimethylbenzene

Uniqueness

1-Bromo-2-ethenyl-3-methoxy-5-methylbenzene is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

630120-29-5

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

1-bromo-2-ethenyl-3-methoxy-5-methylbenzene

InChI

InChI=1S/C10H11BrO/c1-4-8-9(11)5-7(2)6-10(8)12-3/h4-6H,1H2,2-3H3

InChI Key

FFCKRDAIRKIDRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C=C)OC

Origin of Product

United States

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